molecular formula C13H17N3O5S B7571118 5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide

5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide

Cat. No. B7571118
M. Wt: 327.36 g/mol
InChI Key: DASMHFCDAFCYRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide (MTPPS) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has shown promising results in various studies, and its unique properties have made it a subject of interest for many researchers.

Mechanism of Action

The mechanism of action of 5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. It has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), a signaling pathway that is involved in angiogenesis.
Biochemical and Physiological Effects:
5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the proliferation and migration of tumor cells, as well as the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide is its ability to selectively inhibit certain enzymes and signaling pathways, which makes it a potential candidate for the development of new drugs. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for the study of 5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide. One area of interest is the development of new drugs that are based on its unique properties. Another area of interest is the study of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide can be synthesized through a multi-step process that involves the reaction of 3,4,5-trimethoxyphenyl hydrazine with methyl isocyanate, followed by the reaction of the resulting intermediate with sulfuric acid. The final product is obtained through crystallization and purification.

Scientific Research Applications

5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, which make it a potential candidate for the development of new drugs. It has also been studied for its potential use in the treatment of neurodegenerative diseases.

properties

IUPAC Name

5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5S/c1-8-12(7-14-15-8)22(17,18)16-9-5-10(19-2)13(21-4)11(6-9)20-3/h5-7,16H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASMHFCDAFCYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)S(=O)(=O)NC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.